molecular formula C23H22N4O4S B11366063 4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate

4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate

Cat. No.: B11366063
M. Wt: 450.5 g/mol
InChI Key: HEQSWDLHQXLECU-UHFFFAOYSA-N
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Description

4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is a complex organic compound with the following structural formula:

C20H18N4O4S\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_4\text{S} C20​H18​N4​O4​S

It consists of a phenyl acetate moiety linked to a 1,3,4-thiadiazole ring, which in turn is connected to a 5-oxopyrrolidin-3-yl group. The compound exhibits interesting properties due to its unique combination of functional groups.

Preparation Methods

Synthetic Routes: The synthesis of 4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate involves several steps. One common approach is via Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this method, an arylboronic acid derivative (such as phenylboronic acid) reacts with an aryl halide (such as 2-ethylphenyl bromide) in the presence of a palladium catalyst and a base. The resulting intermediate undergoes further transformations to yield the target compound .

Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate participates in various chemical reactions:

    Oxidation: It can undergo oxidative processes, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions may modify specific moieties within the compound.

    Substitution: Substitution reactions can occur at different positions, affecting its overall reactivity.

Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and appropriate solvents.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: Its unique structure makes it valuable for designing novel drugs.

Biology and Medicine:

    Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.

    Drug Development: Screening for potential therapeutic effects.

Industry:

    Materials Science:

Mechanism of Action

The precise mechanism by which 4-({5-[1-(2-Ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its specific combination of functional groups, related compounds include:

These compounds share some structural features but differ in substituents and properties.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

[4-[[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H22N4O4S/c1-3-15-6-4-5-7-19(15)27-13-17(12-20(27)29)22-25-26-23(32-22)24-21(30)16-8-10-18(11-9-16)31-14(2)28/h4-11,17H,3,12-13H2,1-2H3,(H,24,26,30)

InChI Key

HEQSWDLHQXLECU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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